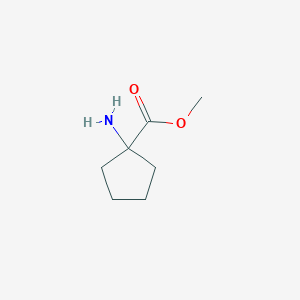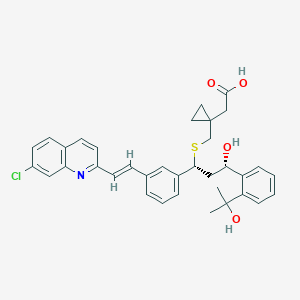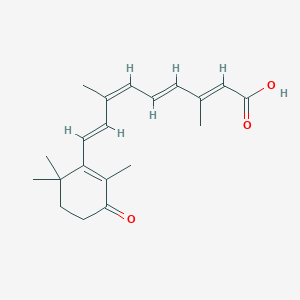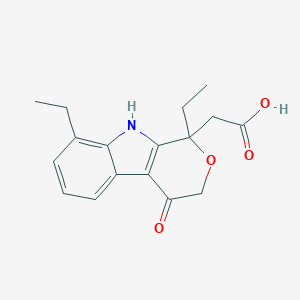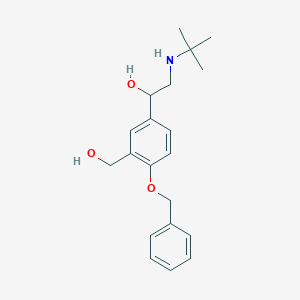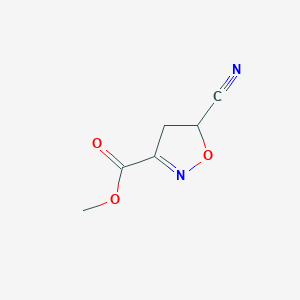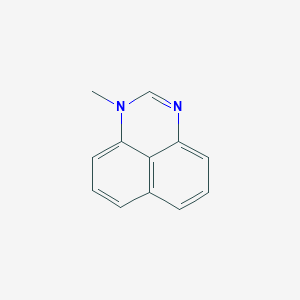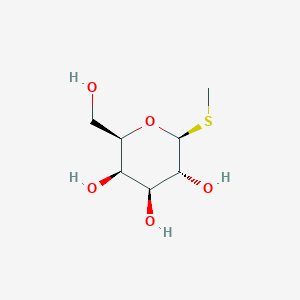![molecular formula C12H11NO4S B021515 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- CAS No. 105456-60-8](/img/structure/B21515.png)
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-, also known as sulfoxaflor, is a chemical compound used as an insecticide. It was developed by Dow AgroSciences and is currently marketed under the trade name Transform. Sulfoxaflor is a member of the sulfoximine chemical class and is used to control a wide range of pests in a variety of crops.
作用機序
Sulfoxaflor acts as a selective agonist of the insect nicotinic acetylcholine receptors, specifically the alpha4beta2 subtype. The binding of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- to these receptors leads to the activation of ion channels, resulting in the depolarization of the nerve cell membrane. This depolarization leads to the release of neurotransmitters, which in turn leads to muscle contraction and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have low toxicity to mammals and birds. It has a low potential for bioaccumulation and is rapidly metabolized and excreted from the body. Sulfoxaflor has also been shown to have a low impact on non-target organisms such as bees and other beneficial insects.
実験室実験の利点と制限
Sulfoxaflor offers several advantages for lab experiments. It has a high potency against a wide range of pests, making it an effective tool for studying insect physiology and behavior. It is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- also has some limitations. It is expensive compared to other insecticides and may not be suitable for use in large-scale field trials.
将来の方向性
There are several future directions for research on 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-. One area of interest is the development of new formulations and delivery methods to improve its effectiveness and reduce its impact on non-target organisms. Another area of interest is the study of the long-term effects of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- on insect populations and the environment. Finally, there is a need for further research on the mechanism of action of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- and its potential for use in pest management strategies.
合成法
Sulfoxaflor can be synthesized using a multistep process starting with 4-nitrophenylsulfone and 4-aminophenylsulfone. The first step involves the reduction of 4-nitrophenylsulfone to 4-aminophenylsulfone using sodium dithionite. The second step involves the reaction of 4-nitrophenylsulfone with 4-aminophenylsulfone to form 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-. The reaction is catalyzed by palladium on carbon and uses hydrogen gas as a reducing agent.
科学的研究の応用
Sulfoxaflor has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests including aphids, whiteflies, thrips, and leafhoppers. Sulfoxaflor works by targeting the nicotinic acetylcholine receptors in insects, which are responsible for transmitting nerve impulses. Sulfoxaflor binds to these receptors and disrupts the transmission of nerve impulses, leading to paralysis and death of the insect.
特性
CAS番号 |
105456-60-8 |
|---|---|
分子式 |
C12H11NO4S |
分子量 |
265.29 g/mol |
IUPAC名 |
4-(4-aminophenyl)sulfonylbenzene-1,3-diol |
InChI |
InChI=1S/C12H11NO4S/c13-8-1-4-10(5-2-8)18(16,17)12-6-3-9(14)7-11(12)15/h1-7,14-15H,13H2 |
InChIキー |
NQQLJFOGMTTYCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



